8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid 8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 588676-12-4
VCID: VC4273480
InChI: InChI=1S/C19H16ClNO2/c1-2-4-12-7-9-13(10-8-12)17-11-15(19(22)23)14-5-3-6-16(20)18(14)21-17/h3,5-11H,2,4H2,1H3,(H,22,23)
SMILES: CCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Molecular Formula: C19H16ClNO2
Molecular Weight: 325.79

8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid

CAS No.: 588676-12-4

Cat. No.: VC4273480

Molecular Formula: C19H16ClNO2

Molecular Weight: 325.79

* For research use only. Not for human or veterinary use.

8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid - 588676-12-4

Specification

CAS No. 588676-12-4
Molecular Formula C19H16ClNO2
Molecular Weight 325.79
IUPAC Name 8-chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid
Standard InChI InChI=1S/C19H16ClNO2/c1-2-4-12-7-9-13(10-8-12)17-11-15(19(22)23)14-5-3-6-16(20)18(14)21-17/h3,5-11H,2,4H2,1H3,(H,22,23)
Standard InChI Key CDIRFXUYSUKDFL-UHFFFAOYSA-N
SMILES CCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid features a quinoline backbone substituted with a chlorine atom at the 8-position, a 4-propylphenyl group at the 2-position, and a carboxylic acid moiety at the 4-position. The molecular formula is C<sub>19</sub>H<sub>16</sub>ClNO<sub>2</sub>, with a molecular weight of 325.79 g/mol . The propylphenyl group introduces hydrophobicity, while the carboxylic acid enhances solubility in polar solvents, creating a bifunctional profile suitable for coordination chemistry or drug design.

Table 1: Key Chemical Descriptors

PropertyValueSource
CAS Registry Number588676-12-4
Molecular FormulaC<sub>19</sub>H<sub>16</sub>ClNO<sub>2</sub>
Molecular Weight325.79 g/mol
IUPAC Name8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid

Structural Analogues and Comparative Analysis

Quinoline-4-carboxylic acids with varying aryl substituents exhibit distinct physicochemical and biological properties. For example:

  • 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid (CAS: 667412-65-9) has a molecular weight of 299.71 g/mol and demonstrates enhanced hydrogen-bonding capacity due to the ortho-hydroxy group .

  • 8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (CAS: 861236-55-7) shares the same quinoline core but features a para-hydroxy phenyl group, altering its electronic distribution .

The propylphenyl substituent in the target compound increases steric bulk compared to hydroxylated analogs, potentially influencing binding interactions in biological systems .

Synthesis and Catalytic Methodologies

General Synthesis of 2-Aryl-quinoline-4-carboxylic Acids

A scalable route to 2-aryl-quinoline-4-carboxylic acids involves a multicomponent reaction (MCR) catalyzed by functionalized magnetic nanoparticles. For instance, Fe<sub>3</sub>O<sub>4</sub>@SiO<sub>2</sub>@(CH<sub>2</sub>)<sub>3</sub>–urea–thiazole sulfonic acid chloride facilitates the condensation of arylaldehydes, pyruvic acid, and aryl amines under solvent-free conditions . The mechanism proceeds via:

  • Imine Formation: Nucleophilic attack of the amine on the aldehyde.

  • Enol Addition: Pyruvic acid enol attacks the imine intermediate.

  • Cyclization and Aromatization: Intramolecular dehydration followed by hydride transfer yields the quinoline core .

Table 2: Optimized Reaction Conditions for Quinoline Synthesis

ParameterOptimal ValueSource
Catalyst Loading10 mg
Temperature80°C
SolventSolvent-free
Reaction Time30–60 minutes

Physicochemical Properties and Stability

Solubility and Partitioning

The carboxylic acid group confers moderate aqueous solubility (~1–5 mg/mL in neutral pH), while the chlorinated quinoline and propylphenyl groups enhance lipid solubility. Predicted logP values (e.g., 3.2–3.8) suggest favorable membrane permeability, a trait exploitable in drug design .

Thermal and Oxidative Stability

Challenges and Future Directions

Synthetic Accessibility

The discontinuation of 8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid highlights scalability issues in its synthesis. Future work could explore:

  • Flow Chemistry: Continuous reactors to mitigate steric effects.

  • Enzymatic Catalysis: Lipases or esterases to improve regioselectivity.

Computational Modeling

Density functional theory (DFT) simulations could predict reactivity patterns, guiding the design of more stable analogs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator